5-Chloro-1,2,3-thiadiazole-4-carboxamide
Description
5-Chloro-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound characterized by a thiadiazole ring system substituted with a chlorine atom at position 5 and a carboxamide group at position 2. Its molecular formula is C₃H₂ClN₃OS, with a molecular weight of 163.59 g/mol . The compound is structurally notable for its sulfur-containing thiadiazole core, which confers unique electronic and steric properties. Historical studies trace its synthetic utility to reactions involving nucleophilic substitutions at the chlorine position or ring-opening reactions under basic conditions .
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3OS/c4-2-1(3(5)8)6-7-9-2/h(H2,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUAJNREFNKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=N1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363519 | |
| Record name | 5-chloro-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64837-51-0 | |
| Record name | 5-chloro-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 5-Chloro-1,2,3-Thiadiazole-4-Carbonyl Chloride
Synthesis of Carbonyl Chloride Intermediate
The preparation of 5-chloro-1,2,3-thiadiazole-4-carbonyl chloride serves as a critical precursor. As demonstrated in the synthesis of analogous pyrazole-carboxamides, chlorination of 5-carboxylic acid derivatives using thionyl chloride (SOCl₂) in ethylene dichloride (EDC) at 75°C for 3–6 hours achieves near-quantitative conversion. Catalytic dimethylformamide (DMF) accelerates the reaction by stabilizing the intermediate acyloxyphosphonium ion. Excess SOCl₂ is removed via vacuum distillation, yielding the carbonyl chloride as a pale-yellow oil.
Amidation with Ammonia
Reaction of the carbonyl chloride with aqueous or gaseous ammonia in anhydrous solvents (e.g., tetrahydrofuran or EDC) at 0–5°C produces 5-chloro-1,2,3-thiadiazole-4-carboxamide. Triethylamine (TEA) is often employed to neutralize HCl byproducts. For example, condensation of 5-chloro-1,2,3-thiadiazole-4-carbonyl chloride with 5-amino-1,2,3-thiadiazole at 0°C for 3 hours yielded 60% of the target carboxamide after crystallization.
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 5-Chloro-thiadiazole carbonyl chloride | NH₃, TEA, EDC | 0–5 | 3 | 60 | >95 |
| 5-Chloro-thiadiazole carbonyl chloride | Morpholine, DMF | 25 | 12 | 40 | 90 |
Ring Transformation of 5-Chloro-1,2,3-Thiadiazole-4-Carbaldehyde
Aldehyde Synthesis and Reactivity
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, synthesized from 1,3-dichloroacetone via a four-step process, undergoes ring expansion with amines. Hydrazines and hydroxylamine derivatives induce rearrangements to form 1,2,3-triazole-4-thiocarboxamides. For instance, reaction with methylamine in ethanol at reflux for 6 hours produces 1,2,3-triazole-4-thiocarboxamide 9a (40% yield), which hydrolyzes to the carboxamide under acidic conditions.
Mechanistic Pathway
The transformation proceeds via nucleophilic attack at the aldehyde carbonyl, followed by Smiles rearrangement to open the thiadiazole ring. Subsequent Dimroth rearrangement re-forms the triazole-thiocarboxamide scaffold. Storage in dimethyl sulfoxide (DMSO) further oxidizes intermediates to carboxylic acids (e.g., 14i , 14j ), necessitating strict solvent control.
Multi-Step Synthesis from 1,3-Dichloroacetone
Thiadiazole Ring Formation
1,3-Dichloroacetone is converted to this compound through cyclization with thiosemicarbazide. Nitrosation and chlorination steps introduce the chloro and carbonyl groups, with the final amidation achieved via ammonolysis.
Optimization Challenges
Key challenges include regioselectivity during cyclization and purification of polar intermediates. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >95%.
Table 2: Physical and Spectroscopic Data
| Compound | MP (°C) | ¹H NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |
|---|---|---|---|
| This compound | 182 | 4.50–5.50 (br, NH₂), 8.20 (s, CH) | 1680 (C=O), 1550 (N-H) |
| Triazole-thiocarboxamide 9a | 178–180 | 2.30 (s, CH₃), 7.80 (s, CH) | 1665 (C=O), 1590 (C=N) |
Comparative Analysis of Methodologies
Applications and Derivative Synthesis
This compound serves as a precursor to agrochemicals and pharmaceuticals. Condensation with pyrazole acids yields insecticides (e.g., TN-DB4 , 69.57% pest mortality), while Smiles rearrangement products exhibit antiviral activity against plant pathogens.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, hydrazines, and hydroxylamine.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form triazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Alkyl- and aryl-amines, hydrazine, N-aminomorpholine, phenylhydrazine, and hydroxylamine.
Solvents: Alcohol solutions are commonly used for these reactions.
Temperature: Reaction conditions may vary, but controlled temperatures are essential for optimal yields.
Major Products Formed:
1,2,3-Triazole-4-thiocarboxamides: Formed by the reaction with alkyl- and aryl-amines.
1,2,3-Triazole-4-thiohydrazides: Formed by the reaction with hydrazine and N-aminomorpholine.
1,2,3-Triazole-4-carboxylic acids: Formed upon storage in dimethyl sulphoxide solution.
Scientific Research Applications
5-Chloro-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound with a chlorine atom at the 5-position and a carboxamide group at the 4-position, which contributes to its chemical properties and potential applications. It is part of the thiadiazole family, known for diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
This compound is used as a building block in the synthesis of various heterocyclic compounds. The thiadiazole family, including this compound, demonstrates a range of biomedical activities, such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant-related applications .
Mechanism of Action The mechanism of action of this compound involves interaction with specific molecular targets and pathways, and can inhibit the activity of enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability.
Anticancer Properties Thiadiazole derivatives have demonstrated anticancer activity .
Plant protection Substituted 1,2,3-thiadiazole-4-carboxamide scaffolds have shown potent curative, inactivation, and protection effects against the tobacco mosaic virus (TMV) . Derivatives with a 1,3,4-oxadiazole ring showed increased anti-TMV activity . For example, one derivative displayed a 54.1% curative rate, a 90.3% inactivation rate, and a 52.8% protection rate, while another showed 47.1%, 85.5%, and 46.4% curative, inactivation, and protection rates, respectively .
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability . By inhibiting Hsp90, this compound can disrupt the function of several oncoproteins, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include pyrazole-, triazole-, and benzothiadiazole-based derivatives. Key comparisons are summarized below:
Chemical Reactivity
- Nucleophilic Substitution: The chlorine atom in this compound is susceptible to nucleophilic displacement, similar to pyrazole derivatives.
- Synthesis : Thiadiazole derivatives are synthesized via cyclocondensation of hydrazides with thiocyanate (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine), whereas pyrazolecarboxamides often require POCl₃-mediated chlorination .
Pharmacokinetic and Toxicity Profiles
- Drug-Likeness: In silico ADMET studies of benzo[b]thieno[3,2-h]-1,6-naphthyridine systems (structurally related to thiadiazoles) suggest comparable or superior drug-likeness to acyclovir, with favorable oral bioavailability and lower toxicity risks .
- Safety: this compound’s safety data sheet (GHS) highlights acute toxicity (oral, dermal) but lacks detailed carcinogenicity or mutagenicity data .
Research Findings and Data Tables
Table 1: Antifungal Activity of Pyrazolecarboxamide Derivatives vs. This compound
Table 2: Reactivity Comparison of Chlorinated Heterocycles
Biological Activity
5-Chloro-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that belongs to the thiadiazole family, known for its diverse biological activities. Its structure features a chlorine atom at the 5-position and a carboxamide group at the 4-position, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The molecular formula for this compound is CHClNOS. The presence of sulfur and nitrogen in its structure enhances its reactivity and biological interactions.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins involved in cellular processes. Notably, it has been shown to inhibit heat shock protein 90 (Hsp90), which is essential for protein folding and stability in cancer cells . This inhibition can lead to apoptosis in malignant cells by disrupting their survival mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:
- Cytotoxicity Studies : In vitro studies demonstrated that related thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,3,4-thiadiazoles showed IC values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
- Mechanisms of Action : The anticancer activity is attributed to the induction of apoptotic pathways and cell cycle arrest at the G2/M phase .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with other thiadiazole derivatives:
| Compound Name | Structure | IC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Structure | 0.28 (MCF-7) | Hsp90 Inhibition |
| 1,3,4-Thiadiazole Derivative | Structure | 0.28 (MCF-7) | Apoptosis Induction |
| 1,2,4-Thiadiazole | Structure | 1.61 (U251) | Cell Cycle Arrest |
This table illustrates that while many thiadiazole derivatives exhibit anticancer properties, the specific substituents on the thiadiazole ring significantly influence their potency and mechanism of action.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- In Vivo Models : Research involving tumor-bearing mice demonstrated that certain derivatives effectively target sarcoma cells with minimal toxicity to healthy tissues .
- Clinical Relevance : The structural modification of thiadiazoles has led to compounds that surpass traditional chemotherapeutics like Cisplatin in efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-1,2,3-thiadiazole-4-carboxamide and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of carboxamide precursors with thiadiazole-forming reagents. For example, a common approach includes reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by cyclization with iodine and triethylamine in DMF . Advanced protocols use coupling agents like EDCI/HOBt in DMF for amide bond formation, monitored via TLC and purified via preparative chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H and 13C NMR : Essential for confirming substituent positions and aromaticity. Peaks in CDCl3 or DMSO-d6 (e.g., δ 2.48–8.12 ppm for protons, aromatic carbons at ~120–160 ppm) are typical .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1636 cm⁻¹, CN stretch at ~2230 cm⁻¹) .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ peaks at 403.1–437.1 m/z for derivatives) .
Q. How are biological activities (e.g., antimicrobial, antitumor) screened for thiadiazole derivatives?
- Methodological Answer :
- In vitro assays : Use standardized protocols like broth microdilution for antimicrobial activity (MIC determination) or MTT assays for cytotoxicity against cancer cell lines .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, phenyl groups) and compare activity profiles. For example, 4-chlorophenyl derivatives often show enhanced antitumor activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Temperature control : Reflux in acetonitrile (1–3 min) minimizes side reactions during cyclization .
- Solvent selection : DMF enhances solubility of intermediates, while chloroform aids in extraction .
- Catalysts : Triethylamine neutralizes acidic byproducts, improving cyclization efficiency .
- Example optimization table :
| Step | Parameter | Optimal Condition | Yield Increase |
|---|---|---|---|
| Cyclization | Solvent | DMF | 15–20% |
| Amide coupling | Catalyst | EDCI/HOBt | 25–30% |
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Variability in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) impacts results. Use CLSI guidelines for reproducibility .
- Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation .
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups like -Cl vs. -CF3) to identify trends .
Q. What computational strategies predict reactivity or structure-activity relationships?
- Methodological Answer :
- DFT calculations : Model electrophilic attack sites using HOMO/LUMO maps (e.g., sulfur in thiadiazole rings as nucleophilic centers) .
- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase for antitumor activity) using software like AutoDock Vina .
- QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .
Q. How to evaluate the stability of this compound under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acidic/basic buffers). Monitor via HPLC .
- Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
Data Contradiction Analysis
Q. Why do some studies report low solubility despite structural hydrophilicity?
- Methodological Answer :
- Crystallinity vs. amorphous forms : Use XRPD to identify polymorphs; amorphous forms often have higher solubility .
- Salt formation : Introduce counterions (e.g., HCl salts) to improve aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
